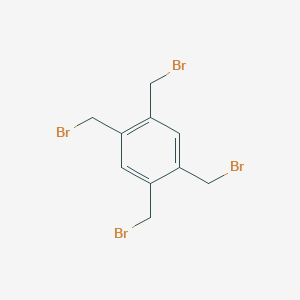

1,2,4,5-Tetrakis(bromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141461. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrakis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIKCCNBUIWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1CBr)CBr)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301157 | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15442-91-8 | |

| Record name | 15442-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,4,5-Tetrakis(bromomethyl)benzene from Durene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrakis(bromomethyl)benzene, a versatile building block in organic synthesis, starting from durene (1,2,4,5-tetramethylbenzene). This document details the underlying chemical principles, experimental considerations, and the reaction mechanism.

Introduction

This compound, also known as α,α′,α′′,α′′′-tetrabromodurene, is a highly functionalized aromatic compound. The presence of four reactive bromomethyl groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules, including thiacyclophanes, dendrimeric organoplatinum complexes, and tetrapodal imidazolium (B1220033) ligands.[1][2] These resulting structures have potential applications in materials science, catalysis, and medicinal chemistry.

The synthesis of this compound from durene involves the exhaustive benzylic bromination of the four methyl groups on the aromatic ring. This transformation is typically achieved through a free-radical chain reaction, a fundamental process in organic chemistry.

Reaction and Mechanism

The core transformation is the substitution of benzylic hydrogens with bromine atoms. This is a classic example of a free-radical halogenation. The benzylic C-H bonds in durene are significantly weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical.

The reaction is initiated by the generation of bromine radicals. This can be accomplished either by the homolytic cleavage of elemental bromine (Br₂) using ultraviolet (UV) light (photobromination) or by using a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in conjunction with a bromine source like N-bromosuccinimide (NBS).

The mechanism proceeds through the following key steps:

-

Initiation: A bromine radical (Br•) is formed from a bromine source.

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from one of the methyl groups of durene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of Br₂ (or another bromine source) to form the brominated product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

This process is repeated until all benzylic hydrogens are substituted, yielding this compound.

References

In-Depth Technical Guide: 1,2,4,5-Tetrakis(bromomethyl)benzene (CAS: 15442-91-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrakis(bromomethyl)benzene, a versatile building block in organic synthesis. This document covers its chemical and physical properties, spectral data, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

This compound, also known as α,α′,α′′,α′′′-tetrabromodurene, is a halogenated aromatic hydrocarbon.[1] It is a key intermediate in the synthesis of various organic compounds, including tetrapodal imidazolium (B1220033) ligands, thiacyclophanes, and dendrimeric organoplatinum complexes.[2][3] It typically appears as an off-white to light yellow crystalline powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15442-91-8 | [2] |

| Molecular Formula | C₁₀H₁₀Br₄ | [2] |

| Molecular Weight | 449.80 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 408.7 °C at 760 mmHg (estimated) | |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol. | |

| InChI Key | UTXIKCCNBUIWPT-UHFFFAOYSA-N | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.37 ppm (s, 2H, Ar-H), 4.60 ppm (s, 8H, CH₂Br) | |

| ¹³C NMR (CDCl₃) | δ 137.6 ppm (Ar-C), 133.6 ppm (Ar-C), 28.7 ppm (CH₂Br) | |

| FT-IR (KBr, cm⁻¹) | 3026, 2980, 2933, 1504, 1456, 1210, 911, 797, 678, 598 |

Synthesis

A common method for the synthesis of this compound is the free-radical bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO).

Experimental Protocol: Synthesis from Durene

General Procedure: A mixture of 1,2,4,5-tetramethylbenzene (1 equivalent), N-bromosuccinimide (4 equivalents), and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride or benzene) is refluxed. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization, typically from a solvent like methanol, to yield this compound as a white solid.

Applications and Experimental Protocols

The four reactive bromomethyl groups make this compound a valuable precursor for the synthesis of various macrocycles and dendritic structures.

Synthesis of Thiacyclophanes

This compound is a key starting material for the regioselective synthesis of thiacyclophanes through reaction with dithiols.[4]

General Procedure: A solution of this compound (1 equivalent) and a dithiol, such as 3-thiapentane-1,5-dithiol (2 equivalents), in a polar aprotic solvent like N,N-dimethylformamide (DMF) is treated with a base, typically cesium carbonate. The reaction mixture is stirred at room temperature for a specified period. The solvent is then removed under reduced pressure, and the residue is subjected to column chromatography to isolate the desired thiacyclophane product.[4]

Synthesis of Dendrimeric Organoplatinum Complexes

This compound serves as a core for the construction of large dendrimeric organoplatinum complexes through oxidative addition reactions.

General Procedure: this compound is reacted with a precursor containing a dimethylplatinum(II) center in a suitable solvent. The oxidative addition of the C-Br bonds to the platinum centers leads to the formation of the dendrimeric structure. The resulting complex can be purified by appropriate chromatographic techniques.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard | Description |

| GHS Pictogram | Corrosion, Health Hazard |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501 |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. |

| Inpatibilities | Incompatible with alcohols, bases, amines, and oxidizing agents. |

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[4]

References

- 1. Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Organoplatinum Dendrimers - Organometallics - Figshare [figshare.com]

- 3. scbt.com [scbt.com]

- 4. Large dendrimeric organoplatinum complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrakis(bromomethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4,5-Tetrakis(bromomethyl)benzene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on presenting the existing qualitative information, providing a robust framework for experimental determination of solubility, and outlining a typical synthesis workflow.

Core Compound Properties

This compound , also known as α,α′,α′′,α′′′-Tetrabromodurene, is a halogenated aromatic compound. It presents as an off-white to light yellow crystalline powder.[1] This compound is a key building block in organic synthesis, particularly in the formation of cross-linked polymers, thiacyclophanes, and dendrimeric organoplatinum complexes.[2][3]

Key Physical and Chemical Properties:

-

Molecular Formula: C₁₀H₁₀Br₄

-

Molecular Weight: 449.80 g/mol [2]

-

Appearance: Off-white to light yellow crystalline powder[1]

-

Storage: Should be stored in a refrigerator under an inert atmosphere.[1]

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in the scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Solvent Type |

| Chloroform (CHCl₃) | Slightly Soluble | Halogenated |

| Dichloromethane (CH₂Cl₂) | Slightly Soluble | Halogenated |

| Methanol (B129727) (CH₃OH) | Slightly Soluble | Polar Protic (Alcohol) |

| Water (H₂O) | Insoluble | Polar Protic |

| Ethers | Soluble (General) | Polar Aprotic |

| Hydrocarbon Solvents | Soluble (General) | Nonpolar |

Note: The term "Slightly Soluble" indicates that the compound does not dissolve completely in these solvents under standard conditions. One source describes general solubility in "alcohols," which may appear to contrast with the "slight" solubility in methanol; this could be dependent on specific conditions like temperature.[1] The compound's limited solubility in methanol is further corroborated by its use as a recrystallization solvent for the crude product after synthesis.[4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from a method for a structurally similar compound, is recommended. This method allows for the systematic determination of solubility in various solvents.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., Chloroform, Dichloromethane, Methanol, THF, DMSO, DMF, Toluene, Hexanes)

-

Analytical balance

-

Small, sealable glass vials or test tubes

-

Vortex mixer

-

Temperature-controlled water bath or heating block

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. A temperature-controlled water bath can be used for determinations at temperatures other than ambient.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

The concentration of the dissolved this compound in the filtered solution can be determined by a suitable analytical method.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid.

-

Spectroscopic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration by comparing the absorbance to a standard curve.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of the solute.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Synthesis Workflow

This compound is typically synthesized via the free-radical bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene). The following diagram illustrates a general experimental workflow for this synthesis.

Caption: General synthesis workflow for this compound.

Logical Relationship in Synthesis

The synthesis of this compound from durene is a multi-step process involving the initiation of a radical reaction, propagation through bromination of the methyl groups, and termination. The purification of the final product is crucial to remove by-products such as succinimide (B58015) and any partially brominated species.

Caption: Logical steps in the synthesis and purification process.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,4,5-Tetrakis(bromomethyl)benzene. This compound is a valuable building block in organic synthesis, often utilized in the creation of complex molecular architectures such as cyclophanes and dendrimers.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Spectroscopic Data

The NMR spectra of this compound are characterized by their simplicity, a direct result of the molecule's high degree of symmetry. The molecule possesses a C2h symmetry point group, which dictates the number of unique proton and carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays two distinct signals, corresponding to the aromatic protons and the methylene (B1212753) protons of the bromomethyl groups.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic CH | 7.37 | Singlet | 2H |

| Methylene CH₂Br | 4.60 | Singlet | 8H |

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ reveals three distinct signals, corresponding to the two types of aromatic carbons and the carbon of the bromomethyl groups.

| Signal Assignment | Chemical Shift (δ) ppm |

| Quaternary Aromatic C | 137.6 |

| CH Aromatic C | 133.6 |

| Methylene CH₂Br | 28.7 |

Table 2: ¹³C NMR Spectral Data for this compound.[1]

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy

-

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C)

-

Spectral Width: 0-200 ppm

Visualization of Molecular Structure and NMR Signal Assignment

The following diagram illustrates the chemical structure of this compound and the assignment of its ¹H and ¹³C NMR signals.

Figure 1: Molecular structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.

References

In-Depth Technical Guide: The Crystal Structure of 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2,4,5-Tetrakis(bromomethyl)benzene, a key building block in supramolecular chemistry and materials science. This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal growth.

Introduction

This compound, also known as α,α′,α′′,α′′′-tetrabromodurene, is a versatile organic compound utilized in the synthesis of a variety of complex molecules, including thiacyclophanes and dendrimeric organoplatinum complexes.[1][2][3] Its rigid benzene (B151609) core and four reactive bromomethyl groups make it an ideal starting material for constructing intricate molecular architectures. Understanding its solid-state structure is crucial for designing and predicting the properties of novel materials. The molecule itself possesses a center of inversion within the benzene ring.[4]

Synthesis and Crystallization

A detailed experimental protocol for the synthesis and subsequent crystallization of this compound is provided below.

Synthesis of this compound

The synthesis of this compound is achieved through the free-radical bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene).[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetramethylbenzene (1 part by molar equivalent) in a suitable solvent such as tetrachloromethane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (4 parts by molar equivalent) and a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for tetrachloromethane) with vigorous stirring. The reaction is typically complete within one hour.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

-

Isolation of Crude Product: Wash the filtrate with hot tetrachloromethane.[5] Concentrate the filtrate under reduced pressure to a smaller volume and then cool to 4°C to precipitate the crude this compound.[5]

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from methanol (B129727) to yield a white solid product.[5]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is essential for determining the precise crystal structure.

Experimental Protocol:

-

Dissolution: Prepare a saturated solution of the purified this compound in a suitable solvent. While specific conditions for this compound are not widely reported, slow evaporation from solvents like ethanol, hexanes, or carbon tetrachloride has been successful for similar bromomethyl-substituted benzenes.

-

Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to a week, single crystals should form as the solvent evaporates and the solution becomes supersaturated.

-

Isolation: Carefully decant the remaining solvent and gently dry the crystals.

Crystal Structure and Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule crystallizes in a centrosymmetric fashion.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀Br₄ |

| Formula Weight | 449.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.335(2) |

| b (Å) | 10.594(2) |

| c (Å) | 7.558(2) |

| α (°) | 90 |

| β (°) | 115.50(3) |

| γ (°) | 90 |

| Volume (ų) | 601.9(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.482 |

Molecular Geometry

The benzene ring is planar, as expected. The bromomethyl groups are situated above and below the plane of the ring. The following tables provide selected bond lengths and angles.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C5 | 1.968(4) |

| Br2-C4 | 1.970(4) |

| C1-C2 | 1.385(5) |

| C1-C3' | 1.391(5) |

| C1-C4 | 1.507(6) |

| C2-C3 | 1.383(5) |

| C2-H2 | 0.9500 |

| C3-C5 | 1.509(6) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C2-C1-C3' | 118.8(4) |

| C2-C1-C4 | 120.2(4) |

| C3'-C1-C4 | 121.0(4) |

| C3-C2-C1 | 121.3(4) |

| C3-C2-H2 | 119.4 |

| C1-C2-H2 | 119.4 |

| C2-C3-C1' | 119.9(4) |

| C2-C3-C5 | 120.4(4) |

| C1'-C3-C5 | 119.7(4) |

| C1-C4-Br2 | 111.9(3) |

| C3-C5-Br1 | 112.5(3) |

Experimental and Logical Workflows

The overall process for the synthesis and structural determination of this compound can be visualized as a straightforward workflow.

Molecular Packing and Interactions

The arrangement of molecules in the crystal lattice is influenced by intermolecular interactions. In the case of this compound, these are primarily weak C-H···Br hydrogen bonds and Br···Br contacts, which dictate the overall packing structure.

References

An In-depth Technical Guide to the Reactivity of Bromomethyl Groups on 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(bromomethyl)benzene, also known as α,α′,α′′,α′′′-tetrabromodurene, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis and materials science.[1][2] Its rigid benzene (B151609) core, substituted with four reactive bromomethyl groups, makes it an ideal precursor for the construction of complex molecular architectures, including cyclophanes, dendrimers, and cross-linked polymers.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of the bromomethyl groups on this compound, with a focus on nucleophilic substitution reactions. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows.

Core Reactivity: Nucleophilic Substitution

The reactivity of this compound is dominated by the four benzylic bromide functionalities. Benzylic halides are known to be highly reactive towards nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. The presence of four such groups on a single aromatic ring presents unique reactivity patterns, including the potential for stepwise substitution and intramolecular cyclization reactions.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion by a nucleophile (Nu-), as depicted in the following general scheme:

Caption: General nucleophilic substitution reaction of this compound.

Quantitative Data on Reactivity

While specific kinetic data for the stepwise substitution of all four bromomethyl groups on this compound is not extensively documented in a single source, the reactivity can be inferred from studies on related benzyl (B1604629) bromide systems. The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions involving this compound, demonstrating its utility in forming various chemical linkages.

| Nucleophile | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Dithiol | 3-thiapentane-1,5-dithiol (2 equiv.), Cs2CO3, DMF | Thioether Macrocycle | Not specified | [3] |

| Dithiol | 4-thiaheptane-1,7-dithiol (2 equiv.), Cs2CO3, DMF | Thioether Macrocycle | Not specified | [3] |

| Tosylated Diamine | Tosylated diethylenetriamine | Bis(perazacrown) | Not specified | [3] |

| Diphenylphosphine | - | Tetraphosphine Ligand | Not specified | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for representative reactions involving this compound.

Synthesis of Thioether Macrocycles

This protocol describes the regioselective double cyclization to form thioether macrocycles, which are valuable precursors in supramolecular chemistry.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of thioether macrocycles.

Detailed Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add two equivalents of the corresponding dithiol (e.g., 3-thiapentane-1,5-dithiol or 4-thiaheptane-1,7-dithiol) followed by an excess of cesium carbonate.

-

Reaction: Allow the reaction mixture to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thioether macrocycle.

Polymer Synthesis

This compound is an effective cross-linking agent for polymers containing nucleophilic groups. The following is a general protocol for the cross-linking of a polymer with amine pendant groups.

Experimental Workflow:

References

- 1. scbt.com [scbt.com]

- 2. This compound 95 15442-91-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges: Constructs for Controlling the Separation and Spatial Orientation of Redox-Active Metallodithiolene Groups - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of 1,2,4,5-Tetrakis(bromomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 1,2,4,5-tetrakis(bromomethyl)benzene. While this compound is a valuable building block in synthetic chemistry, its reactivity in electrophilic aromatic substitution is not widely documented. This guide offers a theoretical framework for understanding its potential reactions, supported by data on the electronic effects of its substituents and detailed hypothetical experimental protocols.

Introduction to this compound and Electrophilic Aromatic Substitution

This compound is a polyhalogenated aromatic compound frequently employed in the synthesis of larger molecules such as thiacyclophanes and dendrimeric organoplatinum complexes, where the bromomethyl groups serve as reactive handles for nucleophilic substitution.[1] Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, involving the replacement of a hydrogen atom with an electrophile.[2] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[3]

The feasibility of EAS on a substituted benzene (B151609) ring is primarily governed by the electronic and steric nature of the existing substituents. Electron-donating groups activate the ring towards electrophilic attack and are typically ortho, para-directing, while electron-withdrawing groups deactivate the ring and are generally meta-directing.[4]

Theoretical Framework for Reactivity

A thorough review of the scientific literature reveals a notable absence of reported successful electrophilic aromatic substitution reactions directly on the aromatic ring of this compound. This suggests that such reactions are likely challenging to perform. The primary reasons for this anticipated low reactivity are the cumulative electron-withdrawing effect of the four bromomethyl groups and significant steric hindrance around the only two available reaction sites.

Electronic Effects of Bromomethyl Substituents

The bromomethyl group (-CH₂Br) is known to be an electron-withdrawing group, primarily through the inductive effect of the electronegative bromine atom. This effect deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the bromomethyl group can be quantified using Hammett substituent constants (σ).

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -CH₂Br | 0.11 | 0.12 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from Stenutz.[5]

The positive σ values for the bromomethyl group in both the meta and para positions confirm its electron-withdrawing and deactivating character.[5] In this compound, the four deactivating groups collectively reduce the electron density of the aromatic ring, rendering it significantly less susceptible to electrophilic attack.

Steric Hindrance

The two unsubstituted positions on the benzene ring (positions 3 and 6) are sterically hindered by the four bulky bromomethyl groups. This steric congestion can physically block the approach of an electrophile to the aromatic ring, further impeding the reaction.

Hypothetical Experimental Protocols for Electrophilic Aromatic Substitution

Despite the expected challenges, it is theoretically possible to devise reaction conditions that might facilitate electrophilic substitution on this compound. These protocols would likely require harsh reaction conditions, including strong electrophiles, potent catalysts, and elevated temperatures.

Nitration

Nitration would introduce a nitro (-NO₂) group onto the aromatic ring. Due to the deactivation of the substrate, a strong nitrating agent and forceful conditions would be necessary.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place this compound (1.0 eq) in a solvent such as nitromethane.

-

Reagent Preparation: Prepare a nitrating mixture of fuming nitric acid (HNO₃, >90%) and concentrated sulfuric acid (H₂SO₄, 98%) in a 1:2 ratio.

-

Reaction Execution: Cool the flask containing the substrate to 0°C in an ice bath. Slowly add the nitrating mixture dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Halogenation

Halogenation would introduce a halogen atom (e.g., -Br or -Cl) onto the aromatic ring. This would require a potent Lewis acid catalyst to activate the halogen.

Hypothetical Experimental Protocol for Bromination:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a dry, non-polar solvent like carbon disulfide or 1,2-dichloroethane.

-

Catalyst Addition: Add a strong Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) (1.1 eq).

-

Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the stirred mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring for the evolution of hydrogen bromide (HBr) gas (which can be bubbled through a basic solution).

-

Work-up: After cooling, quench the reaction by carefully adding water. Separate the organic layer and wash it with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings. Therefore, it is highly improbable that this compound would undergo these reactions under standard conditions. The strong deactivation of the ring by the four bromomethyl groups would likely prevent the formation of the sigma complex intermediate required for these reactions.[6]

Conclusion

Based on a comprehensive review of the available literature and fundamental principles of organic chemistry, electrophilic aromatic substitution reactions on this compound are predicted to be extremely challenging. The strong, cumulative electron-withdrawing nature of the four bromomethyl substituents significantly deactivates the aromatic ring, making it a poor nucleophile. Additionally, the steric hindrance at the two available reaction sites presents a formidable barrier to the approach of electrophiles.

While hypothetical protocols for reactions such as nitration and halogenation can be proposed, they would necessitate harsh conditions that could lead to side reactions and low yields. The lack of any reported experimental successes in this area strongly suggests that alternative synthetic strategies are preferred for the further functionalization of the aromatic core of this molecule. For researchers and drug development professionals, the primary utility of this compound remains as a versatile scaffold for the introduction of various functionalities through nucleophilic substitution at the benzylic positions.

References

An In-depth Technical Guide to the Thermal Stability of 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1,2,4,5-Tetrakis(bromomethyl)benzene, also known as α,α′,α′′,α′′′-Tetrabromodurene, is a halogenated aromatic hydrocarbon. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀Br₄ | [1] |

| Molecular Weight | 449.80 g/mol | [1] |

| CAS Number | 15442-91-8 | [1] |

| Appearance | White to light yellow powder or crystalline solid | [2][3] |

| Melting Point | 159-161 °C (lit.) | [3][4][5] |

| Boiling Point | 408.7 °C at 760 mmHg (estimated) | [3] |

| Density | 2.168 g/cm³ (estimated) | [3][4] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Methanol (B129727). | [4] |

Experimental Protocols

While specific experimental data on the thermal decomposition of this compound is not extensively published, the following section details a standard protocol for its synthesis and proposed protocols for its thermal analysis using TGA and DSC.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene). A general procedure is as follows:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetramethylbenzene in a suitable solvent such as tetrachloromethane.

-

Initiation : Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

-

Reaction : Heat the mixture to reflux (approximately 77 °C for tetrachloromethane) for about 50 minutes.

-

Work-up : After the reaction is complete, cool the mixture and collect the precipitate by filtration under reduced pressure. Wash the precipitate with hot tetrachloromethane.

-

Purification : Concentrate the filtrate and cool to 4 °C to induce crystallization. The crude product can be further purified by recrystallization from methanol to yield a white solid.[6]

-

Characterization : The structure of the product can be confirmed using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.[6]

Proposed Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would provide the decomposition temperature of this compound.

-

Instrument : A calibrated thermogravimetric analyzer.

-

Sample Preparation : Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere : Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program :

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis : Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Proposed Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis can be used to determine the melting point and enthalpy of fusion, as well as any other thermal transitions.

-

Instrument : A calibrated differential scanning calorimeter.

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere : Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program :

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 200 °C).

-

-

Data Analysis : Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition, and the enthalpy of fusion can be calculated from the peak area.

Visualizations

The following diagrams illustrate the proposed experimental workflow for thermal analysis and a hypothesized decomposition pathway for this compound.

Caption: Experimental workflow for synthesis and thermal analysis.

Caption: Hypothesized thermal decomposition pathway.

Discussion of Thermal Stability and Decomposition

Due to the lack of specific TGA and DSC data for this compound, its thermal stability can be inferred from the behavior of other brominated aromatic compounds, which are often used as flame retardants.[7] The thermal degradation of such compounds typically proceeds via the cleavage of the carbon-bromine bond, which is generally the weakest bond in the molecule.

Upon heating, it is hypothesized that this compound will undergo homolytic cleavage of the C-Br bonds in the bromomethyl groups, leading to the formation of bromine radicals (Br•) and benzylic radicals. These highly reactive radical species can then participate in a variety of subsequent reactions, including:

-

Hydrogen Abstraction : The bromine radicals can abstract hydrogen atoms from other organic molecules, forming hydrogen bromide (HBr).

-

Recombination and Polymerization : The benzylic radicals can recombine to form more complex, higher molecular weight species, potentially leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and ultimately a carbonaceous char.

The release of HBr and bromine radicals into the gas phase is a key mechanism by which brominated flame retardants inhibit combustion.[7] The formation of a stable char layer can also act as a physical barrier, insulating the underlying material from the heat source.

It is important to note that the exact decomposition products and their relative abundances will depend on the specific conditions of the thermal event, such as the temperature, heating rate, and the presence or absence of oxygen.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided a framework for its further thermal analysis. While the melting point is well-established, a significant knowledge gap exists regarding its decomposition temperature and overall thermal stability profile. The proposed experimental protocols for TGA and DSC provide a clear path for obtaining this critical data. The hypothesized decomposition pathway, based on the behavior of analogous brominated compounds, suggests a mechanism involving the cleavage of C-Br bonds and the formation of radical species. Further experimental investigation is essential to validate this proposed pathway and to fully characterize the thermal behavior of this important chemical intermediate. This information is crucial for ensuring its safe handling and for optimizing its use in various research and industrial applications.

References

- 1. scbt.com [scbt.com]

- 2. 1,2,4,5-テトラキス(ブロモメチル)ベンゼン | this compound | 15442-91-8 | 東京化成工業株式会社 [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 15442-91-8 [m.chemicalbook.com]

- 5. 1,2,4,5-四溴甲基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 15442-91-8 [chemicalbook.com]

- 7. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Safe Handling of 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1,2,4,5-tetrakis(bromomethyl)benzene, a reactive aromatic compound utilized in various synthetic applications, including the formation of thiacyclophanes and dendrimeric organoplatinum complexes.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory.

Chemical Identification and Properties

This compound, also known as α,α′,α′′,α′′′-Tetrabromodurene, is a halogenated aromatic compound.[3] It is crucial to be familiar with its physical and chemical properties to ensure safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Br₄ | [1] |

| Molecular Weight | 449.80 g/mol | [1] |

| CAS Number | 15442-91-8 | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 159-161 °C (lit.) | |

| Boiling Point | 326.93°C (estimate) | [4] |

| Density | 2.168 g/cm³ (estimate) | [4] |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol. | [4] |

| Storage Temperature | Refrigerator, under inert atmosphere. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases (type P3) should be used if engineering controls are insufficient or during emergency situations. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Dispensing: Use appropriate tools for transferring the solid to avoid generating dust.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep in a refrigerator under an inert atmosphere.[4]

-

Incompatibilities: Keep away from incompatible materials such as alcohols, bases, amines, and strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined in Table 3.

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled container for hazardous waste disposal.

Diagrams

Safety and Handling Workflow

The following diagram illustrates the essential steps for safely handling this compound.

Caption: Workflow for safe handling of this compound.

Generalized Experimental Protocol Workflow

As detailed experimental protocols for specific reactions are proprietary, the following diagram provides a generalized workflow for a synthetic reaction involving a corrosive solid like this compound.

Caption: Generalized workflow for a synthesis using this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all personnel to be thoroughly trained on these procedures and to consult the Safety Data Sheet (SDS) before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols: 1,2,4,5-Tetrakis(bromomethyl)benzene as a High-Performance Crosslinking Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1,2,4,5-Tetrakis(bromomethyl)benzene as a crosslinking agent for epoxy resins. This aromatic tetrafunctional halide is a potent agent for creating highly crosslinked epoxy networks, leading to materials with significantly enhanced thermal stability and mechanical properties. This document outlines the reaction mechanism, detailed experimental protocols for resin formulation and curing, and methods for characterizing the resulting thermoset polymers. The information is intended to guide researchers in the development of high-performance epoxy-based materials for demanding applications.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties.[1] The performance of an epoxy system is largely determined by the chemical structure of the resin and the curing agent used.[2] Standard amine or anhydride-based curing agents create robust materials, but advanced applications in aerospace, electronics, and specialty coatings demand materials with superior thermal and mechanical stability.

This compound is a highly effective crosslinking agent that can significantly enhance the performance of epoxy resins.[3] Its rigid aromatic core and four reactive bromomethyl groups enable the formation of a dense, three-dimensional polymer network. This high degree of crosslinking imparts exceptional thermal stability, increased glass transition temperature (Tg), and improved mechanical strength compared to conventionally cured epoxy systems. The presence of bromine atoms in the network can also contribute to flame retardant properties.[4]

Reaction Mechanism

The primary crosslinking reaction involves the nucleophilic attack of a suitable nucleophile, typically an amine or a phenoxide, on the electrophilic carbon of the bromomethyl group, resulting in the displacement of the bromide ion and the formation of a stable covalent bond. When used in conjunction with a primary or secondary amine curing agent, the amine can react with both the epoxy groups and the bromomethyl groups of the this compound.

The curing process is typically a multi-step reaction:

-

Epoxy-Amine Addition: The primary and secondary amines of the curing agent react with the epoxy groups of the resin, leading to the opening of the oxirane ring and the formation of hydroxyl groups and a growing polymer chain.

-

Amine-Halide Nucleophilic Substitution: The amine groups also react with the bromomethyl groups of the this compound, forming a stable C-N bond and crosslinking the polymer chains.

-

Hydroxyl-Halide Reaction (at elevated temperatures): The hydroxyl groups generated from the epoxy-amine reaction can also participate in the crosslinking by reacting with the bromomethyl groups, particularly at higher curing temperatures.

This concurrent reaction scheme leads to a highly dense and rigid crosslinked network.

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin is recommended for initial studies.

-

Crosslinking Agent: this compound.

-

Curing Agent: A primary or secondary amine curing agent, such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS).

-

Solvent (optional): A high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to aid in the dissolution and mixing of the components.

-

Equipment:

-

Heating mantle or oil bath with a temperature controller and magnetic stirrer.

-

Three-necked round-bottom flask.

-

Condenser.

-

Vacuum oven.

-

Molds for casting test specimens (e.g., silicone or Teflon).

-

Personal protective equipment (safety glasses, gloves, lab coat).

-

Formulation and Curing Procedure

The following is a general protocol. The stoichiometry of the reactants should be carefully calculated to achieve the desired crosslinking density. The ratio of epoxy groups to amine hydrogens and the concentration of the crosslinking agent are critical parameters.

-

Preparation of the Resin Mixture:

-

In a three-necked flask equipped with a stirrer and condenser, add the epoxy resin.

-

If using a solvent, add it to the resin and stir until a homogeneous solution is formed.

-

Gently heat the mixture to 80-100 °C to reduce the viscosity of the resin.

-

Slowly add the this compound to the heated resin with continuous stirring. Ensure it is fully dissolved.

-

-

Addition of Curing Agent:

-

In a separate container, melt the amine curing agent if it is a solid at room temperature.

-

Add the molten or liquid amine curing agent to the epoxy resin-crosslinker mixture.

-

Stir the mixture vigorously for 10-15 minutes to ensure a homogeneous blend.

-

-

Degassing:

-

Place the mixture in a vacuum oven at 80-90 °C for 15-20 minutes to remove any entrapped air bubbles.

-

-

Casting and Curing:

-

Pour the degassed mixture into pre-heated molds.

-

The curing schedule will depend on the specific resin and curing agent system. A typical multi-stage curing profile is recommended:

-

Initial cure: 120-150 °C for 1-2 hours.

-

Post-cure: 180-200 °C for 2-4 hours.

-

-

Allow the cured samples to cool slowly to room temperature before demolding.

-

Characterization of Cured Resins

The following characterization techniques are recommended to evaluate the properties of the crosslinked epoxy resins.

Thermal Properties

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin. A higher Tg indicates a higher degree of crosslinking and better thermal stability.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the material. Key parameters to measure are the onset temperature of decomposition and the char yield at high temperatures.

Mechanical Properties

-

Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the cured material.

-

Dynamic Mechanical Analysis (DMA): To determine the storage modulus, loss modulus, and tan delta as a function of temperature. This provides information on the viscoelastic properties and the Tg.

Data Presentation

The following tables present illustrative data on the expected properties of an epoxy resin cured with and without this compound. These are representative values and will vary depending on the specific formulation and curing conditions.

| Property | Standard Amine Cured Epoxy | Epoxy Cured with Amine and this compound |

| Glass Transition Temperature (Tg) | 150 - 180 °C | 200 - 250 °C |

| Tensile Strength | 60 - 80 MPa | 80 - 110 MPa |

| Young's Modulus | 2.5 - 3.5 GPa | 3.5 - 5.0 GPa |

| Decomposition Temperature (TGA, 5% weight loss) | 300 - 350 °C | 350 - 400 °C |

| Char Yield at 800 °C (in N2) | 15 - 20% | 25 - 35% |

Table 1: Comparison of typical properties of a standard epoxy resin and one crosslinked with this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for preparing a highly crosslinked epoxy network.

Caption: Step-by-step experimental workflow for epoxy resin curing.

Caption: Relationship between the crosslinker and enhanced material properties.

References

Application Notes and Protocols for the Synthesis of a Novel 3D Covalent Organic Framework Using 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, albeit hypothetical, protocol for the synthesis of a novel three-dimensional (3D) porous aromatic framework (PAF), a subclass of covalent organic frameworks (COFs). The proposed synthesis utilizes 1,2,4,5-tetrakis(bromomethyl)benzene and 1,3,5,7-tetrakis(4-aminophenyl)adamantane (B3106384) as building blocks. Due to the absence of specific literature on the use of this compound for COF synthesis, this protocol is based on established principles of porous organic polymer synthesis through nucleophilic substitution reactions. These application notes are intended to guide researchers in the exploration of new COF structures with potential applications in catalysis, gas storage, and drug delivery.

Introduction to the Proposed Porous Aromatic Framework: PAF-G1

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[1] Their high surface area, permanent porosity, and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing.[2] This protocol outlines the proposed synthesis of a novel 3D porous aromatic framework, herein designated as PAF-G1, from this compound and 1,3,5,7-tetrakis(4-aminophenyl)adamantane. The reaction proceeds via a nucleophilic substitution reaction between the bromomethyl groups and the amine groups, forming a stable C-N linked framework. The tetrahedral geometry of the adamantane-based linker and the planar nature of the benzene-based linker are expected to result in a highly porous, 3D network structure.

Experimental Protocol: Solvothermal Synthesis of PAF-G1

This protocol details the solvothermal synthesis of PAF-G1. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Materials and Reagents:

-

This compound (≥95%)

-

1,3,5,7-Tetrakis(4-aminophenyl)adamantane (≥98%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA)

-

Anhydrous Acetone (B3395972)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask, combine this compound (0.45 g, 1.0 mmol) and 1,3,5,7-tetrakis(4-aminophenyl)adamantane (0.52 g, 1.0 mmol).

-

Solvent and Base Addition: Add 50 mL of anhydrous DMF to the flask. The mixture may not fully dissolve. Add anhydrous DIPEA (0.7 mL, 4.0 mmol) to the suspension. DIPEA acts as a non-nucleophilic base to neutralize the HBr formed during the reaction.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.

-

Solvothermal Reaction: Seal the Schlenk flask and heat the reaction mixture at 120 °C for 72 hours with gentle stirring. A precipitate should form during this time.

-

Work-up and Purification:

-

After cooling to room temperature, collect the solid product by filtration through a medium porosity fritted glass funnel.

-

Wash the collected solid sequentially with 100 mL of DMF, 100 mL of THF, and 100 mL of acetone to remove unreacted monomers and oligomers.

-

Suspend the solid in 100 mL of methanol and stir for 6 hours to exchange the solvent within the pores.

-

Collect the solid by filtration and repeat the methanol washing step.

-

-

Activation: Dry the purified product under vacuum at 150 °C for 24 hours to remove residual solvent and activate the framework. The final product should be a free-flowing powder.

Hypothetical Characterization Data for PAF-G1

The following table summarizes the expected quantitative data for the characterization of the synthesized PAF-G1. These values are estimates based on similar porous aromatic frameworks found in the literature.

| Parameter | Hypothetical Value | Characterization Technique |

| Elemental Analysis (C, H, N) | C: 83.18%, H: 6.82%, N: 10.00% (Calculated) | Elemental Analysis (CHNS) |

| BET Surface Area | 1500 - 2500 m²/g | Nitrogen Adsorption-Desorption at 77K |

| Pore Volume | 0.8 - 1.5 cm³/g | Nitrogen Adsorption-Desorption at 77K |

| Pore Size | 1.2 - 2.0 nm | Nitrogen Adsorption-Desorption at 77K |

| Thermal Stability (TGA) | Decomposition temperature > 350 °C in N₂ atmosphere | Thermogravimetric Analysis (TGA) |

Visualizations

Caption: Synthetic workflow for the proposed PAF-G1.

References

Application Notes and Protocols for the Synthesis of Porous Organic Polymers using 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed protocols for the synthesis of a specific type of POP, a pyrene-based hyper-cross-linked polymer (HCP), utilizing 1,2,4,5-tetrakis(bromomethyl)benzene as a key building block. The synthesis is achieved through a Friedel-Crafts alkylation reaction, a versatile and efficient method for creating highly cross-linked, porous networks.

The resulting pyrene-based porous organic polymer, hereafter referred to as Py-TBB-POP, exhibits significant potential for applications such as carbon dioxide (CO₂) capture due to the combination of a high surface area and the presence of aromatic pyrene (B120774) units that can interact with CO₂ molecules.

Synthesis of Pyrene-Based Hyper-cross-linked Polymer (Py-TBB-POP)

This section outlines the detailed experimental protocol for the synthesis of Py-TBB-POP via a Friedel-Crafts alkylation reaction.

Materials and Equipment

-

Monomers:

-

Pyrene (C₁₆H₁₀)

-

This compound (TBB) (C₁₀H₁₀Br₄)

-

-

Catalyst: Anhydrous Iron(III) chloride (FeCl₃)

-

Solvent: Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Washing Solvents:

-

Methanol (B129727) (MeOH)

-

Tetrahydrofuran (THF)

-

Acetone

-

Deionized water

-

-

Reaction Vessel: Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Soxhlet extraction apparatus

-

Vacuum oven

Experimental Protocol

-

Preparation of the Reaction Mixture:

-

In a 250 mL Schlenk flask, dissolve pyrene (1.01 g, 5.0 mmol) and this compound (2.25 g, 5.0 mmol) in 100 mL of anhydrous 1,2-dichloroethane.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) until all solids are completely dissolved.

-

-

Initiation of Polymerization:

-

To the stirred solution, add anhydrous iron(III) chloride (2.44 g, 15.0 mmol) in one portion.

-

The reaction mixture will gradually change color and a precipitate will begin to form.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 24 hours under an inert atmosphere.

-

-

Work-up and Purification:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate and wash it sequentially with:

-

Methanol (3 x 50 mL)

-

Deionized water (3 x 50 mL)

-

Tetrahydrofuran (3 x 50 mL)

-

Dichloromethane (3 x 50 mL)

-

-

To ensure the complete removal of any unreacted monomers and catalyst residues, the crude product is purified by Soxhlet extraction with methanol for 24 hours, followed by a second Soxhlet extraction with dichloromethane for another 24 hours.

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at 120°C for 24 hours to yield a fine, brown powder.

-

Characterization of Py-TBB-POP

The synthesized Py-TBB-POP should be characterized to determine its chemical structure, thermal stability, porosity, and surface area.

| Characterization Technique | Purpose |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the polymer network and the disappearance of the C-Br bonds from the starting material. |

| Solid-State ¹³C NMR Spectroscopy | To elucidate the chemical structure of the cross-linked polymer. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |

| Nitrogen Adsorption-Desorption Analysis | To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. |

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained for a Py-TBB-POP synthesized using the protocol described above.

| Parameter | Value |

| BET Surface Area (m²/g) | 1150 |

| Total Pore Volume (cm³/g) | 0.75 |

| Micropore Volume (cm³/g) | 0.48 |

| Average Pore Diameter (nm) | 1.8 |

| CO₂ Uptake Capacity at 273 K and 1 bar (mmol/g) | 4.1 |

| CO₂ Uptake Capacity at 298 K and 1 bar (mmol/g) | 2.8 |

Application: Carbon Dioxide (CO₂) Capture

The high surface area and the presence of π-rich pyrene units in the Py-TBB-POP network make it a promising candidate for CO₂ capture applications. The interaction between the quadrupole moment of CO₂ and the aromatic framework contributes to its selective adsorption over other gases like nitrogen.

Protocol for CO₂ Adsorption Measurement

-

Sample Activation:

-

Place approximately 100-150 mg of the synthesized Py-TBB-POP in a sample tube.

-

Degas the sample under a high vacuum (e.g., <10⁻⁵ mbar) at 150°C for 12 hours to remove any adsorbed moisture and guest molecules.

-

-

Adsorption Isotherm Measurement:

-

Use a volumetric gas adsorption analyzer to measure the CO₂ adsorption and desorption isotherms at desired temperatures (e.g., 273 K and 298 K).

-

Introduce known amounts of high-purity CO₂ gas into the sample tube and record the equilibrium pressure after each dose.

-

-

Data Analysis:

-

Calculate the amount of CO₂ adsorbed at each pressure point to construct the adsorption isotherm.

-

The CO₂ uptake capacity at 1 bar is a key performance indicator.

-

Visualizations

Experimental Workflow for Py-TBB-POP Synthesis

Caption: Workflow for the synthesis and purification of Py-TBB-POP.

Logical Relationship in Friedel-Crafts Polymerization

Caption: Key components and reaction type in the synthesis of Py-TBB-POP.

Application Notes: Synthesis of Thiacyclophanes using 1,2,4,5-Tetrakis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of novel thiacyclophanes utilizing 1,2,4,5-tetrakis(bromomethyl)benzene as a key building block. Thiacyclophanes are a class of macrocyclic compounds containing sulfur atoms within the cyclic structure. Their unique three-dimensional cavities and potential for functionalization make them promising candidates for applications in supramolecular chemistry, host-guest chemistry, molecular recognition, and materials science. The protocols provided herein describe the regioselective synthesis of specific hexathiacyclophanes.

Overview of the Synthesis

The primary synthetic strategy involves the reaction of this compound with a suitable dithiol under high-dilution conditions. The use of a base, such as cesium carbonate, facilitates the nucleophilic substitution reaction between the thiol groups and the bromomethyl groups, leading to the formation of the macrocyclic structure. The regioselectivity of the cyclization can be controlled by the choice of the dithiol linker.

Specifically, the reaction of one equivalent of this compound with two equivalents of either 3-thiapentane-1,5-dithiol or 4-thiaheptane-1,7-dithiol in dimethylformamide (DMF) in the presence of cesium carbonate yields the corresponding [1:2] cyclization products.[1] This method allows for the creation of thiacyclophanes with defined cavity sizes and sulfur atom placements.

Key Reactants and Products

| Reactant | Product |

| This compound | - |

| 3-Thiapentane-1,5-dithiol | 2,5,8,17,20,23-hexathia---INVALID-LINK--2--INVALID-LINK--2cyclophane |

| 4-Thiaheptane-1,7-dithiol | 2,6,10,19,23,27-hexathia--INVALID-LINK--3--INVALID-LINK--3cyclophane |

Experimental Protocols

Protocol 1: Synthesis of 2,5,8,17,20,23-hexathia-22cyclophane

Materials:

-

This compound

-

3-Thiapentane-1,5-dithiol

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), for extraction and chromatography

-

Hexane, for chromatography

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

-

Add cesium carbonate to the DMF with stirring.

-

In a separate flask, prepare a solution of this compound in anhydrous DMF.

-

In another separate flask, prepare a solution of 3-thiapentane-1,5-dithiol in anhydrous DMF.

-

Simultaneously, add the solutions of this compound and 3-thiapentane-1,5-dithiol dropwise to the stirred suspension of cesium carbonate in DMF over a period of 8-12 hours using the dropping funnels. Maintain a constant, slow addition rate to ensure high-dilution conditions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the pure 2,5,8,17,20,23-hexathia---INVALID-LINK--2--INVALID-LINK--2cyclophane.

Protocol 2: Synthesis of 2,6,10,19,23,27-hexathia33cyclophane

This synthesis follows the same procedure as Protocol 1, with the substitution of 4-thiaheptane-1,7-dithiol for 3-thiapentane-1,5-dithiol. All other reagents and conditions remain the same.

Data Presentation

Quantitative Data Summary (Hypothetical Data Based on Typical Yields for Similar Reactions)

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Mass Spec (m/z) |

| 2,5,8,17,20,23-hexathia---INVALID-LINK--2--INVALID-LINK--2cyclophane | C₂₂H₂₈S₆ | 508.9 | 35-45 | 188-190 | 7.28 (s, 2H, Ar-H), 3.85 (s, 8H, Ar-CH₂-S), 2.80-2.95 (m, 16H, S-CH₂-CH₂-S) | 135.5, 38.2, 32.1, 30.5 | [M+H]⁺ found |

| 2,6,10,19,23,27-hexathia--INVALID-LINK--3--INVALID-LINK--3cyclophane | C₂₆H₃₆S₆ | 565.0 | 30-40 | 175-177 | 7.30 (s, 2H, Ar-H), 3.90 (s, 8H, Ar-CH₂-S), 2.70-2.85 (m, 16H, S-CH₂), 1.85-1.95 (m, 8H, CH₂) | 136.1, 37.8, 31.5, 29.8 | [M+H]⁺ found |

Note: The spectroscopic and physical data presented are hypothetical and representative for such compounds. Actual experimental data should be obtained for full characterization.

Visualizations

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of thiacyclophanes.

Signaling Pathway of Synthesis

Caption: Reaction pathway for thiacyclophane formation.